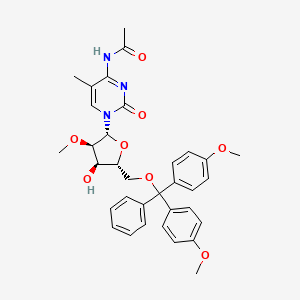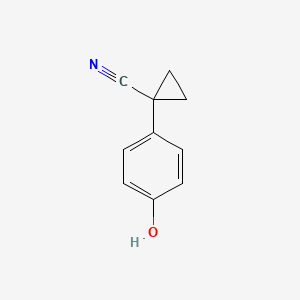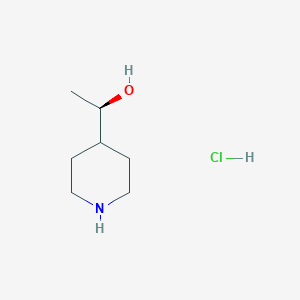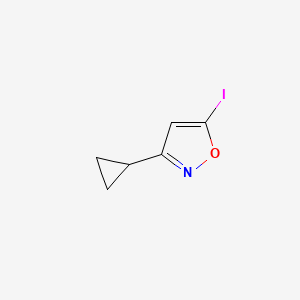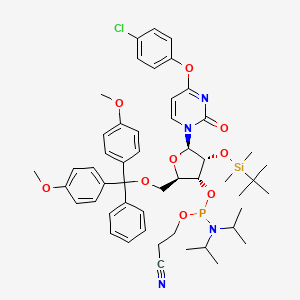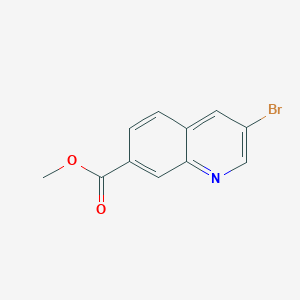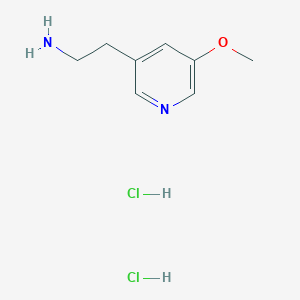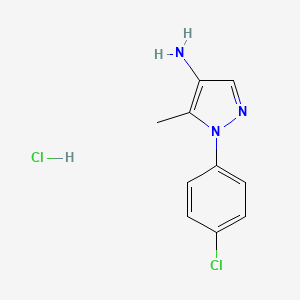
4-甲基-2-(1-甲基哌啶-4-基)噻唑-5-羧酸二盐酸盐
描述
4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride, also known as MTSEA, is a chemical compound that belongs to the class of thiol-reactive reagents. This compound is widely used in scientific research for its ability to modify and study the function of proteins.
科学研究应用
心脏保护活性
4-甲基-2-(1-甲基哌啶-4-基)噻唑-5-羧酸二盐酸盐在心血管健康领域显示出潜在的作用。Drapak等人(2019年)的研究发现,包括类似于4-甲基-2-(1-甲基哌啶-4-基)噻唑-5-羧酸的噻唑衍生物表现出心脏保护效果。这些化合物在孤立的大鼠胸主动脉环上进行了测试,表现出中等到高的心脏保护效果,并在延迟收缩反应方面优于已知的药物如左旋肉碱和甲氧基乙酸(Drapak et al., 2019)。
抗胆碱酯酶活性
Sivakumar等人(2013年)探索了新型噻唑衍生物的合成,包括类似于4-甲基-2-(1-甲基哌啶-4-基)噻唑-5-羧酸的结构,以及它们的乙酰胆碱酯酶(AChE)抑制活性。合成的化合物之一显示出显著的AChE抑制活性,IC50值为1.86 μmol/L,表明在像阿尔茨海默病这样的神经退行性疾病中具有潜在应用(Sivakumar et al., 2013)。
抗菌特性
Aziz‐ur‐Rehman等人(2017年)研究了1,3,4-噁二唑和哌啶衍生物的抗菌特性,这些衍生物在结构上与4-甲基-2-(1-甲基哌啶-4-基)噻唑-5-羧酸相关。他们的研究揭示了这些化合物表现出有价值的抗菌效果,使它们成为抗菌药物开发的潜在候选者(Aziz‐ur‐Rehman等人,2017)。
抗肿瘤和抗丝虫活性
Kumar等人(1993年)展示了某些噻唑和硒唑衍生物,与4-甲基-2-(1-甲基哌啶-4-基)噻唑-5-羧酸相关,在抑制L1210白血病细胞生长和展示体内抗丝虫活性方面的潜力。这些发现暗示了在癌症和丝虫感染治疗中的应用(Kumar et al., 1993)。
作用机制
- Thiazoles, including this compound, exhibit diverse biological effects, such as antimicrobial, antifungal, antiviral, and antitumor activities .
- Thiazoles are known to impact various pathways, including inflammation, oxidative stress, and cell proliferation .
- Absorption: The compound’s solubility and lipophilicity influence its absorption. It is slightly soluble in water and soluble in alcohol and ether .
Target of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
生化分析
Biochemical Properties
4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can lead to changes in the activity of these enzymes, affecting the overall cellular redox state.
Additionally, 4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride can bind to proteins involved in cell signaling pathways, such as kinases and phosphatases. By modulating the activity of these proteins, the compound can influence various cellular processes, including cell growth, differentiation, and apoptosis .
Cellular Effects
The effects of 4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, this compound has been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic genes . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered cell proliferation and survival.
In non-cancerous cells, 4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride can modulate cellular metabolism by influencing the activity of key metabolic enzymes. For example, it has been reported to inhibit the activity of glycolytic enzymes, leading to a decrease in cellular ATP levels and altered energy metabolism . This compound can also affect gene expression by modulating transcription factors and epigenetic regulators, resulting in changes in cellular function and phenotype.
Molecular Mechanism
The molecular mechanism of action of 4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride involves several key interactions with biomolecules. One of the primary mechanisms is the binding of the compound to specific enzyme active sites, leading to inhibition or activation of enzyme activity . For example, the compound can bind to the active site of kinases, preventing their phosphorylation activity and thereby modulating downstream signaling pathways.
Additionally, 4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride can interact with DNA and RNA, affecting gene expression and transcriptional regulation . This interaction can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism. The compound may also influence epigenetic modifications, such as DNA methylation and histone acetylation, further affecting gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to degradation . This degradation can result in the formation of by-products that may have different biological activities.
Long-term studies have shown that continuous exposure to 4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride can lead to adaptive cellular responses, such as upregulation of detoxification enzymes and changes in cellular metabolism . These adaptive responses can influence the overall effectiveness of the compound in modulating cellular processes.
Dosage Effects in Animal Models
The effects of 4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate specific biochemical pathways . At higher doses, the compound can induce toxic effects, such as liver and kidney damage, due to its interaction with detoxification enzymes and accumulation in these organs .
Threshold effects have also been observed, where a certain concentration of the compound is required to achieve a significant biological effect . This threshold varies depending on the specific biochemical pathway and the animal model used in the study.
Metabolic Pathways
4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism . The compound can interact with enzymes such as superoxide dismutase and catalase, influencing the cellular redox state and oxidative stress responses . Additionally, it can affect glycolytic and mitochondrial enzymes, leading to changes in cellular ATP production and energy metabolism .
The compound may also influence the levels of specific metabolites, such as reactive oxygen species and ATP, further affecting cellular function and metabolism . These interactions highlight the compound’s potential as a tool for studying metabolic pathways and their regulation.
Transport and Distribution
The transport and distribution of 4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, such as those involving ATP-binding cassette (ABC) transporters . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation.
The distribution of the compound within tissues is also influenced by its interaction with plasma proteins and its ability to cross cellular membranes . These interactions can affect the overall bioavailability and effectiveness of the compound in modulating cellular processes.
Subcellular Localization
The subcellular localization of 4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications . For example, the compound may contain nuclear localization signals that direct it to the nucleus, where it can interact with DNA and transcription factors .
The localization of the compound within specific organelles can influence its ability to modulate cellular processes and its overall effectiveness as a biochemical tool
属性
IUPAC Name |
4-methyl-2-(1-methylpiperidin-4-yl)-1,3-thiazole-5-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.2ClH/c1-7-9(11(14)15)16-10(12-7)8-3-5-13(2)6-4-8;;/h8H,3-6H2,1-2H3,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUWKOIPWOVPBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCN(CC2)C)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1949816-02-7 | |
| Record name | 4-methyl-2-(1-methylpiperidin-4-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


